N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]FURAN-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H11N3O7 . This compound is characterized by the presence of multiple functional groups, including a nitrophenoxy group, an isoindole moiety, and a furan ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenoxy intermediate, followed by the formation of the isoindole core. The final step involves the coupling of the furan-2-carboxamide with the isoindole intermediate under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]FURAN-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]FURAN-2-CARBOXAMIDE can be compared with other compounds containing similar functional groups, such as:
Indole derivatives: Known for their diverse biological activities.
Isoxazole derivatives: Noted for their therapeutic potential.
Furan derivatives: Recognized for their antibacterial and other pharmacological properties. The uniqueness of N-[5-(3-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H11N3O7 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H11N3O7/c23-17(16-5-2-8-28-16)20-21-18(24)14-7-6-13(10-15(14)19(21)25)29-12-4-1-3-11(9-12)22(26)27/h1-10H,(H,20,23) |
InChI Key |
FDUPIPVBBJIGPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)NC(=O)C4=CC=CO4)[N+](=O)[O-] |
Origin of Product |
United States |
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